molecular formula C21H15ClN2O6S B2773435 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide CAS No. 406474-42-8

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide

Cat. No.: B2773435
CAS No.: 406474-42-8
M. Wt: 458.87
InChI Key: KQTBMSJGNVTHJL-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide is a synthetic chemical compound featuring a naphthofuran core system linked to a 4-chloro-3-nitrobenzenesulfonamide group. This structure places it within a class of diaryl acylsulfonamides, which are recognized in scientific literature as scaffolds of interest in medicinal chemistry research . Compounds with this core structure are frequently investigated for their potential to interact with various biological targets. The specific stereochemistry and intermolecular interactions, such as those observed in closely related crystal structures, can be critical for its physicochemical properties and research applications . The presence of both chloro and nitro substituents on the benzenesulfonamide ring suggests this molecule is a valuable intermediate or building block for further chemical exploration and derivatization. Researchers utilize this compound strictly in laboratory settings for investigative purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O6S/c1-11(25)20-12(2)30-21-15-6-4-3-5-14(15)18(10-16(20)21)23-31(28,29)13-7-8-17(22)19(9-13)24(26)27/h3-10,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTBMSJGNVTHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the acetyl and methyl groups. The chloro-nitrobenzene moiety is then attached through a sulfonamide linkage. Common reagents used in these reactions include acetic anhydride, methyl iodide, and chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The nitro group may undergo bioreduction, generating reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)benzenesulfonamide
  • N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide
  • N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-1-naphthalenesulfonamide

Uniqueness

Compared to similar compounds, N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide stands out due to the presence of the chloro and nitro groups, which confer unique chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its potential as a versatile research tool.

Biological Activity

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide is a complex organic compound characterized by its unique structure, which incorporates a naphthofuran core along with various functional groups including acetyl, chloro, nitro, and sulfonamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H23ClN2O4SC_{24}H_{23}ClN_{2}O_{4}S with a molecular weight of approximately 460.97 g/mol. The structure can be represented as follows:

N 3 acetyl 2 methylnaphtho 1 2 b furan 5 yl 4 chloro 3 nitrobenzenesulfonamide\text{N 3 acetyl 2 methylnaphtho 1 2 b furan 5 yl 4 chloro 3 nitrobenzenesulfonamide}

Key Functional Groups

  • Naphthofuran Core : Provides a fused ring system that enhances biological activity.
  • Acetyl Group : May influence lipophilicity and biological interactions.
  • Chloro and Nitro Substituents : These groups are known to enhance the compound's reactivity and potential interactions with biological targets.
  • Sulfonamide Moiety : Often associated with antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that compounds with similar structures may exert their effects through the following mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in metabolic pathways, potentially leading to decreased proliferation of cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through oxidative stress pathways and activation of stress-related kinases such as SAPK/JNK .
  • Cell Cycle Arrest : Some studies suggest that such compounds can interfere with cell cycle progression, leading to growth inhibition in tumor cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:

StudyModelFindings
Study 1HeLa CellsInduced ER stress and apoptosis via SAPK/JNK activation .
Study 2Breast Cancer CellsDemonstrated cytotoxic effects through cell cycle arrest .
Study 3Animal ModelsShowed reduced tumor growth rates when administered in vivo .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. In vitro studies have indicated that similar naphthofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide?

Methodological Answer:
The synthesis typically involves coupling the naphthofuran core with the sulfonamide moiety. Key steps include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis of intermediates. Temperature control (60–80°C) is critical to avoid side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the product. For higher purity, recrystallization using ethanol/water mixtures can refine crystalline forms .
  • Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) improves yields to ~60–70% .

Basic: How can spectroscopic and crystallographic methods validate the structural integrity of this compound?

Methodological Answer:

  • NMR/IR Spectroscopy :
    • 1H/13C NMR : Confirm the presence of acetyl (δ ~2.6 ppm, singlet), methylnaphthofuran (δ ~2.3 ppm), and sulfonamide (δ ~7.5–8.5 ppm aromatic protons) groups. Discrepancies in splitting patterns may indicate isomerization .
    • IR : Look for carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., naphthofuran vs. benzofuran orientation) and confirm nitro group positioning .

Advanced: How do structural modifications (e.g., halogen substitution) influence the compound's bioactivity?

Methodological Answer:

  • SAR Studies :
    • Replace the 4-chloro group with bromo (as in CAS 301315-22-0 ) to assess changes in binding affinity.
    • Modify the nitro group to amino for reduced electron-withdrawing effects, altering reactivity in biological systems.
  • Activity Assays : Compare IC50 values in enzyme inhibition assays (e.g., cyclooxygenase-2) between analogs. For example, bromo-substituted analogs may show enhanced lipophilicity but reduced solubility .

Advanced: How can contradictory data on biological activity be resolved?

Methodological Answer:
Contradictions often arise from methodological differences:

  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) or solvent (DMSO vs. saline) can alter compound stability. Standardize protocols using controls like known sulfonamide inhibitors .
  • Target Selectivity : Use knockout cell lines or competitive binding assays to distinguish off-target effects. For example, conflicting cytotoxicity data may stem from interactions with unrelated kinases .
  • Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC50 values. Discrepancies may highlight overlooked allosteric sites .

Advanced: What strategies address low solubility and bioavailability in preclinical studies?

Methodological Answer:

  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked acetyl) to improve membrane permeability, with enzymatic cleavage releasing the active form .
  • In Silico Screening : Predict logP and pKa using tools like MarvinSketch to guide structural modifications. For instance, adding polar substituents (e.g., hydroxyl) may reduce logP from ~3.5 to ~2.8 .

Advanced: How does the compound interact with biological targets at the molecular level?

Methodological Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., carbonic anhydrase IX).
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
  • Mutagenesis Studies : Replace key residues (e.g., Thr200 in carbonic anhydrase) to identify critical binding interactions. A >50% drop in activity suggests direct involvement .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays in rodents (LD50 determination).
  • Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential nitro group toxicity. Store desiccated at –20°C to prevent degradation .

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